N6-Selective Alkylation vs. N1 Series in BET Inhibitor Design
The pyrrolo[2,3-c]pyridin-7-one scaffold undergoes regioselective alkylation exclusively at the N6 position, generating N6-substituted derivatives such as 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one [1]. In BET bromodomain inhibitor optimization, this N6-methyl series (Series A) was developed as a distinct chemical series parallel to the N1-methyl series (Series B). Both series demonstrated excellent activity in binding and cellular assays, but they represent separate SAR trajectories with differing compound properties and patent landscapes [2].
| Evidence Dimension | Regioselectivity of N-alkylation on pyrrolo[2,3-c]pyridin-7-one scaffold |
|---|---|
| Target Compound Data | N6-methylated (6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core) |
| Comparator Or Baseline | N1-methylated (1-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one core, Series B) |
| Quantified Difference | Two parallel but distinct chemical series; N6-alkylation proceeds regioselectively in synthetic protocols |
| Conditions | Acid-promoted intramolecular cyclization followed by regioselective alkylation/arylation; scaled to 1.5 mol with no yield decrease |
Why This Matters
Procurement of the 3-bromo-6-methyl derivative is essential for laboratories pursuing the N6-methyl BET inhibitor series (Series A), as the unbrominated analog lacks the halogen handle for late-stage diversification, and the N1-methyl regioisomer follows a different SAR path that cannot be interchanged in established screening cascades.
- [1] Nechayev, M. A., Gorobets, N. Y., & Borisov, A. V. (2012). The synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold. Molecular Diversity, 16(4), 749-757. View Source
- [2] Fidanze, S. D., Liu, D., Mantei, R. A., Hasvold, L. A., Pratt, J. K., Sheppard, G. S., ... & McDaniel, K. F. (2018). Discovery and optimization of novel constrained pyrrolopyridone BET family inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1804-1810. View Source
